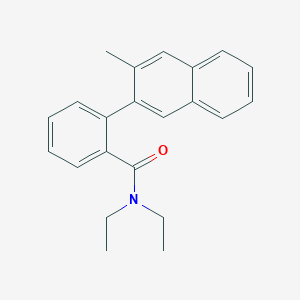

N,N-Diethyl-2-(3-methylnaphthalen-2-yl)benzamide

Description

N,N-Diethyl-2-(3-methylnaphthalen-2-yl)benzamide is a benzamide derivative characterized by a naphthalene ring substituted with a methyl group at the 3-position and a diethylamide moiety at the benzamide’s 2-position. For instance, compounds like N,N-diethyl-2-(methylthio)benzamide (precursor in SHP2 inhibitor synthesis) and N,N-diethyl-2-(4-methylbenzenesulfonamido)benzamide (structurally similar sulfonamide derivative) suggest that the target molecule may be synthesized via nucleophilic substitution or coupling reactions involving benzamide intermediates and substituted naphthalene precursors .

Properties

CAS No. |

120270-45-3 |

|---|---|

Molecular Formula |

C22H23NO |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

N,N-diethyl-2-(3-methylnaphthalen-2-yl)benzamide |

InChI |

InChI=1S/C22H23NO/c1-4-23(5-2)22(24)20-13-9-8-12-19(20)21-15-18-11-7-6-10-17(18)14-16(21)3/h6-15H,4-5H2,1-3H3 |

InChI Key |

SVOHKTRZCFJMHD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1C2=CC3=CC=CC=C3C=C2C |

Origin of Product |

United States |

Biological Activity

N,N-Diethyl-2-(3-methylnaphthalen-2-yl)benzamide is an organic compound characterized by its unique molecular structure, which includes a benzamide core and a naphthalene moiety. The molecular formula is C22H25N, with a molecular weight of approximately 317.43 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a derivative of benzamides, which are known for various pharmacological effects.

Pharmacological Properties

Research indicates that compounds with similar structures to this compound often exhibit significant pharmacological properties, including:

- Analgesic Effects : Many benzamide derivatives have been explored for their pain-relieving properties.

- Anti-inflammatory Activity : These compounds may reduce inflammation, making them candidates for treating inflammatory diseases.

- Anticancer Potential : Certain benzamides have shown promise in cancer treatment through various mechanisms, including apoptosis induction and cell cycle arrest.

Interaction Studies

Preliminary studies suggest that this compound could interact with biological targets such as enzymes and receptors. Techniques like molecular docking and in vitro assays are employed to evaluate these interactions. For example, similar compounds have demonstrated binding affinities to acetylcholinesterase (AChE) and β-secretase (BACE1), which are targets for Alzheimer's disease therapies .

Comparative Analysis of Related Compounds

The following table summarizes some structurally related compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Diethyl-2-methylbenzamide | C12H17NO | Simpler structure without naphthalene moiety |

| N,N-Diethyl-4-(3-methylnaphthalen-2-yl)benzamide | C22H23NO | Different substitution on the benzene ring |

| N,N-Diethyl-3-(naphthalen-1-yl)benzamide | C22H23NO | Different position of naphthalene substituent |

| N,N-Diethyl-2-(4-methoxyphenyl)benzamide | C16H21NO | Contains a methoxy group instead of naphthalene |

In Vitro Studies

In vitro studies have assessed the inhibitory activity of various benzamides against AChE and BACE1. For instance, some synthesized benzamides showed IC50 values ranging from 0.056 to 2.57 μM for AChE, indicating potential effectiveness as inhibitors . Although specific data on this compound is limited, its structural similarities suggest it may exhibit comparable activity.

Neuroleptic Activity

Research on related benzamides has highlighted their neuroleptic properties. For example, certain compounds were found to be significantly more active than existing neuroleptics like metoclopramide, suggesting potential applications in treating psychosis . The structure–activity relationship (SAR) studies indicate that modifications in the benzamide structure can enhance biological activity.

Antimicrobial and Antioxidant Effects

The presence of the naphthalene moiety in this compound may also contribute to antimicrobial or antioxidant activities. Compounds with similar naphthalene substitutions have been documented to exhibit such effects, which could be beneficial in developing new therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Benzamide Derivatives

- Sulfonamide vs. Naphthalene Substitution : The sulfonamido derivative (Table 1) exhibits hydrogen-bonding capabilities via its sulfonamide group, critical for crystal packing , whereas the naphthalene group in the target compound may enhance hydrophobic interactions in biological systems.

- Furanyl vs.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

The naphthalene group likely increases molecular rigidity and melting point compared to aliphatic or furanyl-substituted analogues .

Q & A

Basic: What are the established synthetic routes for N,N-Diethyl-2-(3-methylnaphthalen-2-yl)benzamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves a multi-step protocol:

Amidation : Reacting 3-methylnaphthalene-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by coupling with N,N-diethylamine using a carbodiimide agent (e.g., DCC or EDCI) to form the benzamide core .

Functionalization : Introducing substituents via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups).

Critical Factors :

- Temperature : Excess heat may degrade sensitive intermediates; reactions are often conducted at 0–25°C .

- pH Control : Basic conditions (e.g., triethylamine) neutralize HCl byproducts during amidation, improving yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/water) ensures purity .

Basic: How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:

- Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ expected for C₂₂H₂₅NO) .

- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and packing .

Advanced: How can researchers resolve discrepancies in biological activity data for this compound across studies?

Methodological Answer:

- Reproducibility Checks :

- Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to minimize variability .

- Validate purity (>95% via HPLC) to exclude impurities as confounding factors .

- Mechanistic Studies :

Advanced: What strategies optimize the compound’s solubility for in vitro assays without altering bioactivity?

Methodological Answer:

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance aqueous solubility while avoiding cytotoxicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) that cleave in physiological conditions .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., GPCRs or kinases) .

- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess binding stability and conformational changes .

- QSAR Models : Train algorithms on datasets of benzamide analogs to predict IC₅₀ values or toxicity .

Basic: What analytical techniques are critical for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Reverse-phase C18 columns with MRM transitions (e.g., m/z 336 → 189) enable quantification in plasma/tissue .

- Calibration Curves : Use internal standards (e.g., deuterated analogs) to correct for matrix effects .

- LOQ/LOD : Validate sensitivity (e.g., LOQ ≤ 10 ng/mL) per FDA guidelines for pharmacokinetic studies .

Advanced: How do researchers address conflicting crystallographic data regarding the compound’s conformation?

Methodological Answer:

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning and improve R-factors .

- DFT Calculations : Compare experimental bond lengths/angles with gas-phase optimized structures (B3LYP/6-31G*) to identify steric strain .

- Temperature-Dependent Studies : Collect data at 100 K and 298 K to assess thermal motion effects on conformation .

Advanced: What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?

Methodological Answer:

- Rodent Models :

- PK : Administer IV/PO doses (1–10 mg/kg) and measure plasma half-life via LC-MS .

- Toxicity : Conduct 14-day repeat-dose studies (OECD 407) with histopathology on liver/kidney .

- Zebrafish : Screen for developmental toxicity (e.g., LC₅₀) as a cost-effective alternative .

Basic: What are the compound’s stability profiles under various storage conditions?

Methodological Answer:

- Thermal Stability : Store at –20°C in amber vials; TGA/DSC analysis shows decomposition >150°C .

- Photostability : UV-vis spectroscopy confirms degradation under UV light (λ > 300 nm); use light-resistant containers .

- Hydrolytic Stability : Monitor via HPLC in buffers (pH 1–13); amide bonds are stable at pH 4–8 .

Advanced: How can researchers deconvolute off-target effects observed in phenotypic screens?

Methodological Answer:

- Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes to identify engaged targets .

- CRISPR Screening : Perform genome-wide knockout screens to pinpoint genes modulating the compound’s effect .

- Differential Expression Analysis : RNA-seq of treated vs. untreated cells reveals pathways altered by off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.